1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine
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Overview
Description
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-FLUOROBENZYL)PIPERAZINO] SULFONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and a piperazine ring substituted with a fluorobenzyl group. The sulfone group adds to its chemical diversity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-FLUOROBENZYL)PIPERAZINO] SULFONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The dimethyl substitution on the pyrazole ring is achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Piperazine Ring: The piperazine ring is synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through nucleophilic substitution reactions using fluorobenzyl halides.
Sulfone Formation: The sulfone group is introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-FLUOROBENZYL)PIPERAZINO] SULFONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-FLUOROBENZYL)PIPERAZINO] SULFONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-FLUOROBENZYL)PIPERAZINO] SULFONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone .
- 1,3-Dimethyl-1H-pyrazol-4-yl [4-(2-chlorobenzyl)piperazino] sulfone .
Uniqueness
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-FLUOROBENZYL)PIPERAZINO] SULFONE is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C16H21FN4O2S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H21FN4O2S/c1-13-16(12-19(2)18-13)24(22,23)21-9-7-20(8-10-21)11-14-5-3-4-6-15(14)17/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
BXHIWULTZOIMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3F)C |
Origin of Product |
United States |
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